molecular formula C14H17ClN2OS B2962304 [1-(6-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol CAS No. 2415521-23-0

[1-(6-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol

Cat. No.: B2962304
CAS No.: 2415521-23-0
M. Wt: 296.81
InChI Key: WDHFDTVABIPHQS-UHFFFAOYSA-N
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Description

[1-(6-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol is a synthetic small molecule based on the benzothiazole scaffold, a structure recognized as a privileged motif in medicinal chemistry and drug discovery . The compound features a benzothiazole core, a heterocyclic system known for its coplanar structure and diverse biological activities, which is strategically substituted with a chloro group to potentially influence electronic properties and a piperidin-3-yl methanol side chain that may enhance solubility and provide a handle for further molecular interactions . Benzothiazole derivatives, particularly 2-substituted analogs like this compound, have received significant attention in chemical biology for their potential application in neurodegenerative disease research and as anticancer agents . Some benzothiazole compounds have been investigated as radioactive amyloid imaging agents for studying pathological aggregates in conditions like Alzheimer's disease, while others exhibit potent and selective antitumor properties against various cancer cell lines . The mechanism of action for bioactive benzothiazoles is often multi-faceted and can include the inhibition of key enzymatic pathways or interaction with specific protein targets, making them valuable tools for probing disease mechanisms . This product is intended For Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers can leverage this compound as a key intermediate in organic synthesis, a building block for the development of novel bioactive molecules, or as a candidate for high-throughput screening in phenotypic and target-based assays.

Properties

IUPAC Name

[1-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2OS/c1-9-5-11(15)6-12-13(9)16-14(19-12)17-4-2-3-10(7-17)8-18/h5-6,10,18H,2-4,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDHFDTVABIPHQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1N=C(S2)N3CCCC(C3)CO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [1-(6-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol (CAS Number: 2415521-23-0) is a novel chemical entity that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including its pharmacological properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H17ClN2OS, with a molecular weight of 296.8 g/mol. The compound features a piperidine ring linked to a benzothiazole moiety, which is known for various biological activities.

PropertyValue
CAS Number2415521-23-0
Molecular FormulaC14H17ClN2OS
Molecular Weight296.8 g/mol
Structural Features Piperidine and Benzothiazole rings

Antimicrobial Activity

Recent studies have indicated that compounds containing the benzothiazole and piperidine moieties exhibit significant antimicrobial properties. For instance, derivatives of benzothiazole have been shown to possess moderate to strong antibacterial activity against various strains such as Salmonella typhi and Bacillus subtilis . The specific activity of this compound against these pathogens remains to be fully elucidated but is hypothesized based on structural similarities to other active compounds.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored. Piperidine derivatives are known for their inhibitory effects on acetylcholinesterase (AChE) and urease enzymes, which are critical in various physiological processes and diseases. For example, related compounds have demonstrated strong inhibitory activity against urease with IC50 values significantly lower than standard inhibitors . This suggests that this compound may also exhibit similar enzyme inhibition properties.

Study on Antibacterial Activity

A study synthesized several compounds with similar structures and evaluated their antibacterial efficacy. The results indicated that certain derivatives exhibited IC50 values as low as 0.63 µM against AChE, suggesting potential for development as therapeutic agents . While specific data on this compound is limited, the trends observed in related compounds provide a promising outlook.

Enzyme Inhibition Analysis

In another study focusing on enzyme inhibitors, compounds with piperidine cores were shown to inhibit urease effectively. The structure of these compounds was analyzed using docking studies that revealed interactions with key amino acids in the enzyme active site . This methodology could be applied to assess the binding affinity of this compound.

Comparison with Similar Compounds

Structural Analogues in Antimicrobial Activity

Benzothiazole-Pyrazolopyrimidine Hybrids (): Compounds such as 1-(1,3-benzothiazol-2-yl)-3-methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidine (3a) and 1-(1,3-benzothiazol-2-yl)-4-(4-chlorophenyl)-3-methyl-1H-pyrazolo[3,4-d]pyrimidine (3d) exhibit potent antimicrobial activity against P. aeruginosa and C. albicans. However, the absence of a pyrazolopyrimidine moiety in the target compound could reduce its broad-spectrum antimicrobial efficacy compared to these hybrids .

Key Differences:

Feature Target Compound Benzothiazole-Pyrazolopyrimidine Hybrids (e.g., 3a, 3d)
Core Structure Benzothiazole + piperidine-methanol Benzothiazole + pyrazolopyrimidine
Chloro Substituent Position 6 on benzothiazole Position 4 on phenyl ring (in 3d)
Bioactivity Not reported (inferred antimicrobial potential) Proven activity against P. aeruginosa and C. albicans

Piperidine Derivatives with Varied Substitutions

1-((4'-Chloro-3-methyl-[1,1'-biphenyl]-2-yl)methyl)piperidine (3b, ): This compound, synthesized via Suzuki-Miyaura coupling (74% yield), shares a piperidine backbone but lacks the benzothiazole and methanol groups. Its biphenyl-chloro substitution suggests higher lipophilicity, which may enhance blood-brain barrier penetration compared to the target compound’s hydrophilic methanol group.

[1-(3-Chloro-benzyl)-piperidin-4-yl]-methanol (): This structurally similar piperidinyl methanol derivative has a chloro-benzyl group instead of a benzothiazole.

Pharmacological and Structural Insights from Crystallography

Macrodomain Inhibitors (): Compounds like {1-[(3R)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl]-1H-1,2,3-triazol-4-yl}methanol highlight the role of methanol groups in forming hydrogen bonds with biological targets. The target compound’s methanol substituent may similarly enhance binding affinity, particularly in enzyme inhibition (e.g., cyclooxygenase or microbial targets) .

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